molecular formula C16H18N2O2 B5125186 1-(4-Ethoxyphenyl)-3-(2-methylphenyl)urea

1-(4-Ethoxyphenyl)-3-(2-methylphenyl)urea

Cat. No.: B5125186
M. Wt: 270.33 g/mol
InChI Key: RTZNGZPLONHNGT-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(2-methylphenyl)urea is an organic compound belonging to the urea class It is characterized by the presence of an ethoxy group attached to a phenyl ring and a methyl group attached to another phenyl ring, both connected through a urea linkage

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-20-14-10-8-13(9-11-14)17-16(19)18-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZNGZPLONHNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-(2-methylphenyl)urea typically involves the reaction of 4-ethoxyaniline with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general reaction scheme is as follows:

4-Ethoxyaniline+2-Methylphenyl isocyanateThis compound\text{4-Ethoxyaniline} + \text{2-Methylphenyl isocyanate} \rightarrow \text{this compound} 4-Ethoxyaniline+2-Methylphenyl isocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(2-methylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex urea derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage allows the compound to form hydrogen bonds with target molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-3-(2-methylphenyl)urea can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-(2-methylphenyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxyphenyl)-3-(2-chlorophenyl)urea: Similar structure but with a chloro group instead of a methyl group.

    1-(4-Ethoxyphenyl)-3-(2-nitrophenyl)urea: Similar structure but with a nitro group instead of a methyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

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